(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted pyrazole and thiazolidinone compounds.
Scientific Research Applications
(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in microorganisms and cancer cells. The thiazolidinone core plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives and pyrazole-containing compounds.
Thiazolidinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole-containing compounds: Widely studied for their anti-inflammatory and analgesic effects.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct biological activities. The combination of the thiazolidinone and pyrazole moieties enhances its potential as a multifunctional compound with applications in various fields.
Properties
CAS No. |
623933-07-3 |
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Molecular Formula |
C25H25N3O2S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-4-13-30-20-11-12-21(17(3)14-20)23-18(15-22-24(29)27(5-2)25(31)32-22)16-28(26-23)19-9-7-6-8-10-19/h6-12,14-16H,4-5,13H2,1-3H3/b22-15- |
InChI Key |
JROISNCQZGHLPY-JCMHNJIXSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)C |
Origin of Product |
United States |
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